
4-(2-(Chloromethyl)-2-methylbutyl)thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-(Chloromethyl)-2-methylbutyl)thiazole is a heterocyclic compound containing a thiazole ring, which is a five-membered ring with sulfur and nitrogen atoms at positions 1 and 3, respectively. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Chloromethyl)-2-methylbutyl)thiazole typically involves the reaction of appropriate thiazole precursors with chloromethyl and methylbutyl groups under controlled conditions. One common method involves the chlorination of α-acetobutyro-lactone, followed by hydrolysis, decarboxylation, cyclization, diazotization, and reduction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-(Chloromethyl)-2-methylbutyl)thiazole undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives .
Wissenschaftliche Forschungsanwendungen
4-(2-(Chloromethyl)-2-methylbutyl)thiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and antitumor properties.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.
Wirkmechanismus
The mechanism of action of 4-(2-(Chloromethyl)-2-methylbutyl)thiazole involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity and electron distribution allow it to interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit microbial growth by interfering with essential enzymes or disrupt cellular processes in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazole: The parent compound with a simpler structure.
2,4-Disubstituted Thiazoles: Compounds with substitutions at positions 2 and 4, exhibiting diverse biological activities.
Thiazolidines: Reduced forms of thiazoles with different chemical properties.
Uniqueness
4-(2-(Chloromethyl)-2-methylbutyl)thiazole is unique due to its specific substituents, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H14ClNS |
|---|---|
Molekulargewicht |
203.73 g/mol |
IUPAC-Name |
4-[2-(chloromethyl)-2-methylbutyl]-1,3-thiazole |
InChI |
InChI=1S/C9H14ClNS/c1-3-9(2,6-10)4-8-5-12-7-11-8/h5,7H,3-4,6H2,1-2H3 |
InChI-Schlüssel |
JWSGQLFOJHVIJG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(CC1=CSC=N1)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Azidomethyl)bicyclo[2.2.1]heptane](/img/structure/B13642640.png)
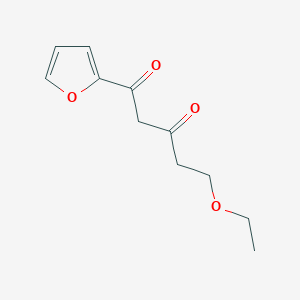
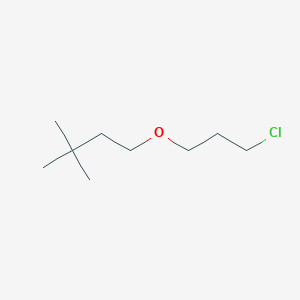
![2-hydroxy-1-[(2S)-2-(hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B13642652.png)
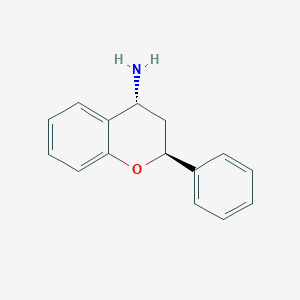
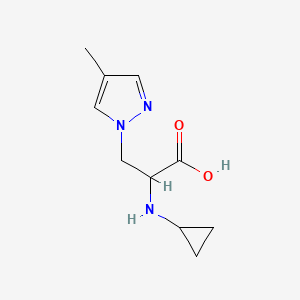
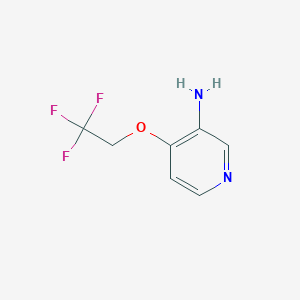

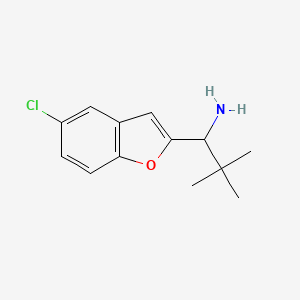
![[cis-1,5-Dimethylpyrrolidin-2-YL]methanamine 2hcl](/img/structure/B13642679.png)



